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Compound of Interest

Compound Name: 3-Nitro-4,5-dihydroisoxazole

Cat. No.: B073563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum

chemical calculations in the study of nitro-substituted isoxazolines. These heterocyclic

compounds are of significant interest in medicinal chemistry and drug development due to their

diverse biological activities. This document details the theoretical frameworks, computational

methodologies, and experimental correlations that are crucial for understanding the reactivity,

stability, and spectroscopic properties of these molecules.

Introduction to Nitro-Substituted Isoxazolines
Isoxazolines are five-membered heterocyclic compounds containing one nitrogen and one

oxygen atom in adjacent positions. The introduction of a nitro group (-NO2) to the isoxazoline

ring can significantly influence its electronic structure, reactivity, and biological activity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an

indispensable tool for elucidating the intricate details of these molecules at the atomic level.

These computational methods allow for the prediction of molecular geometries, reaction

mechanisms, and spectroscopic properties, providing insights that complement and guide

experimental research.

Synthetic Routes to Nitro-Substituted Isoxazolines
The primary method for synthesizing nitro-substituted isoxazolines is the [3+2] cycloaddition

reaction between a nitrile oxide and a nitro-substituted alkene.[1] Other methods, such as the
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cyclization of halo-nitro-propanes, have also been reported.[2]

Experimental Protocol: Synthesis of 5-Substituted 3-
Nitro-2-isoxazolines via [3+2] Cycloaddition
This protocol is a generalized procedure based on the cycloaddition of a nitrile N-oxide with an

electron-rich alkene.

Materials:

Nitro-substituted formonitrile N-oxide

Appropriate electron-rich alkene (e.g., isobutene)

Solvent (e.g., toluene or nitromethane)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Dissolve the nitro-substituted formonitrile N-oxide and a molar excess of the electron-rich

alkene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a

condenser.

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress

of the reaction by thin-layer chromatography (TLC).

Upon completion of the reaction (disappearance of the starting materials), remove the

solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a mixture of hexane and ethyl acetate) to yield the desired 5-substituted 3-

nitro-2-isoxazoline.

Characterize the purified product using spectroscopic methods such as NMR (¹H, ¹³C), IR,

and mass spectrometry.
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Quantum Chemical Computational Methodology
Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are

employed to investigate the electronic structure, reactivity, and spectroscopic properties of

nitro-substituted isoxazolines.

Computational Protocol: DFT Calculations
Software:

Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

Geometry Optimization: The molecular geometries of reactants, transition states, and

products are optimized without any symmetry constraints. A commonly used functional is

B3LYP or ωB97X-D, with a basis set such as 6-311+G(d,p).[2][3]

Frequency Calculations: Vibrational frequency calculations are performed at the same level

of theory to confirm the nature of the stationary points (minima for reactants and products,

first-order saddle point for transition states) and to obtain zero-point vibrational energies

(ZPVE) and thermal corrections.

Solvation Effects: The influence of the solvent is often included using a continuum solvation

model, such as the Polarizable Continuum Model (PCM).[2]

Spectroscopic Predictions:

NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic

Orbital (GIAO) method.[3][4]

IR: Infrared vibrational frequencies and intensities are obtained from the frequency

calculations.

UV-Vis: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT)

calculations.[5]
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Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be

performed to verify that the located transition state connects the correct reactants and

products.

Data Presentation: Calculated and Experimental
Values
The following tables summarize typical quantitative data obtained from both experimental work

and quantum chemical calculations for nitro-substituted isoxazolines.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the [3+2] Cycloaddition

Reaction[2]

Reaction
Pathway

Reactants Product Solvent
ΔG
(kcal/mol)

ΔG‡
(kcal/mol)

Path A

Nitro-

formonitrile

N-oxide +

Isobutene

4,4-dimethyl-

3-nitro-2-

isoxazoline

Toluene -25.8 15.2

Path B

Nitro-

formonitrile

N-oxide +

Isobutene

5,5-dimethyl-

3-nitro-2-

isoxazoline

Toluene -30.5 12.8

Path A

Nitro-

formonitrile

N-oxide +

Isobutene

4,4-dimethyl-

3-nitro-2-

isoxazoline

Nitromethane -26.1 14.9

Path B

Nitro-

formonitrile

N-oxide +

Isobutene

5,5-dimethyl-

3-nitro-2-

isoxazoline

Nitromethane -30.9 12.5

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a

Substituted Isoxazoline[3][4]
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Carbon Atom Experimental δ (ppm)
Calculated δ (ppm)
(B3LYP/6-311+G(d,p))

C3 155.2 156.1

C4 52.8 53.5

C5 85.1 86.0

Table 3: Comparison of Experimental and Calculated IR Vibrational Frequencies (cm⁻¹) for a

Nitro-Substituted Isoxazoline

Vibrational Mode Experimental ν (cm⁻¹)
Calculated ν (cm⁻¹)
(B3LYP/6-311+G(d,p))

NO₂ asymmetric stretch 1560 1565

NO₂ symmetric stretch 1350 1355

C=N stretch 1620 1625

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm)[5]

Compound Solvent
Experimental λmax
(nm)

Calculated λmax
(nm) (TD-
DFT/B3LYP/6-
311+G(d,p))

3-Nitro-5-

phenylisoxazoline
Ethanol 265 268

Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important concepts in the

study of nitro-substituted isoxazolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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